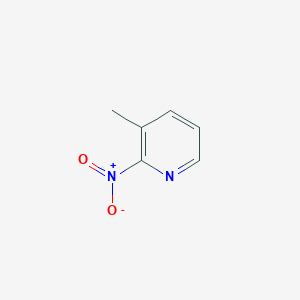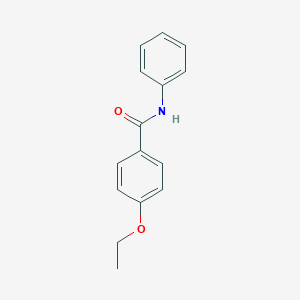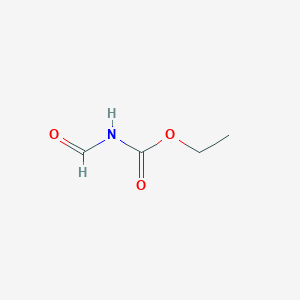![molecular formula C24H47N3O3Si B096925 Tris[2-(diethylamino)ethoxy]phenylsilane CAS No. 17146-76-8](/img/structure/B96925.png)
Tris[2-(diethylamino)ethoxy]phenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris[2-(diethylamino)ethoxy]phenylsilane is an organosilicon compound characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to three 2-diethylaminoethoxy groups
准备方法
The synthesis of Tris[2-(diethylamino)ethoxy]phenylsilane typically involves the reaction of phenyltrichlorosilane with 2-diethylaminoethanol. The reaction is carried out under controlled conditions to ensure the complete substitution of chlorine atoms with 2-diethylaminoethoxy groups. The general reaction scheme is as follows:
PhSiCl3+3(Et2NCH2CH2OH)→PhSi(OCH2CH2NEt2)3+3HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of catalysts and specific reaction conditions to enhance yield and purity.
化学反应分析
Tris[2-(diethylamino)ethoxy]phenylsilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and subsequently siloxanes.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The 2-diethylaminoethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include water, acids, and bases, depending on the desired transformation. Major products formed include silanols, siloxanes, and substituted derivatives.
科学研究应用
Tris[2-(diethylamino)ethoxy]phenylsilane has several scientific research applications:
Materials Science: It is used as a precursor for the synthesis of silicon-based polymers and materials with unique mechanical and thermal properties.
Organic Synthesis: The compound serves as a reagent for introducing silicon-containing groups into organic molecules, which can modify their reactivity and properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility.
Industry: It is utilized in the production of coatings, adhesives, and sealants, where its ability to form strong bonds with various substrates is advantageous.
作用机制
The mechanism by which Tris[2-(diethylamino)ethoxy]phenylsilane exerts its effects is primarily through the formation of siloxane bonds. The compound can undergo hydrolysis to form silanols, which then condense to form siloxane linkages. These linkages are responsible for the compound’s ability to enhance the mechanical and thermal properties of materials. Additionally, the presence of the phenyl group can influence the compound’s reactivity and interaction with other molecules.
相似化合物的比较
Tris[2-(diethylamino)ethoxy]phenylsilane can be compared with other similar compounds, such as:
Phenyltris(dimethylsiloxy)silane: This compound has dimethylsiloxy groups instead of 2-diethylaminoethoxy groups. It is used in similar applications but may have different reactivity and properties due to the different substituents.
Phenyltriethoxysilane: This compound has ethoxy groups instead of 2-diethylaminoethoxy groups. It is commonly used as a coupling agent and in the production of silane-modified polymers.
Phenyltrimethoxysilane: Similar to Phenyltriethoxysilane, but with methoxy groups. It is used in coatings and adhesives for its ability to improve adhesion and durability.
The uniqueness of this compound lies in the presence of the 2-diethylaminoethoxy groups, which can impart specific reactivity and properties that are beneficial for certain applications.
属性
CAS 编号 |
17146-76-8 |
|---|---|
分子式 |
C24H47N3O3Si |
分子量 |
453.7 g/mol |
IUPAC 名称 |
2-[bis[2-(diethylamino)ethoxy]-phenylsilyl]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C24H47N3O3Si/c1-7-25(8-2)18-21-28-31(24-16-14-13-15-17-24,29-22-19-26(9-3)10-4)30-23-20-27(11-5)12-6/h13-17H,7-12,18-23H2,1-6H3 |
InChI 键 |
AODUXVBVLDHNPO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](C1=CC=CC=C1)(OCCN(CC)CC)OCCN(CC)CC |
规范 SMILES |
CCN(CC)CCO[Si](C1=CC=CC=C1)(OCCN(CC)CC)OCCN(CC)CC |
Key on ui other cas no. |
17146-76-8 |
同义词 |
Tris[2-(diethylamino)ethoxy]phenylsilane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)
![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)











